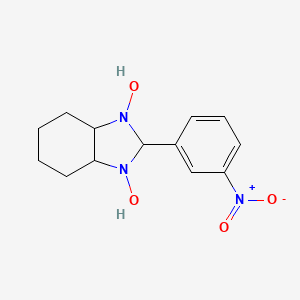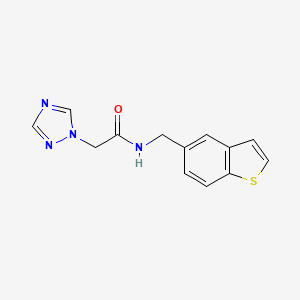
(2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine, also known as MNPA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MNPA has shown promise as a tool for investigating the mechanisms of various biological processes, and its unique properties make it a valuable addition to the toolkit of researchers in many fields.
作用機序
The precise mechanism of action of (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine is not yet fully understood, but it is thought to act by binding to specific receptor sites in the body and modulating the activity of various enzymes and other proteins. (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine has been shown to have a high affinity for certain receptor sites in the brain, which may explain its potential as a therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
(2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine has been shown to have a range of biochemical and physiological effects, including the modulation of enzyme activity, the regulation of ion channels, and the inhibition of certain neurotransmitter systems. These effects may be beneficial in the treatment of various diseases and disorders, including depression, anxiety, and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine is its high affinity for certain receptor sites, which makes it a valuable tool for studying the mechanisms of various biological processes. (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine is also relatively easy to synthesize and modify, which allows researchers to tailor its properties to suit their specific needs. However, (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine may have limitations in terms of its stability and solubility, which can make it difficult to work with in certain lab settings.
将来の方向性
There are many potential future directions for research on (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine, including the development of new therapeutic agents for various diseases and disorders. Researchers may also explore the use of (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine in the development of new diagnostic tools and imaging agents, as well as in the study of protein-protein interactions and other biochemical processes. As our understanding of the mechanisms of action of (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine continues to grow, it is likely that new applications and uses for this compound will emerge.
合成法
(2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine can be synthesized using a multi-step reaction process that involves the use of various reagents and catalysts. The exact details of the synthesis method may vary depending on the specific application, but the general process involves the coupling of a pyridine-containing molecule with a nitrophenylamine group using a suitable coupling agent. The resulting compound can then be further modified as needed to produce the desired properties.
科学的研究の応用
(2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine has been used in a variety of scientific research applications, including studies of the mechanisms of action of various biological processes. One area of particular interest is the role of (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine in modulating the activity of certain enzymes and receptors in the brain and other tissues. (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine has also been used in studies of protein-protein interactions, as well as in the development of new drugs and therapies for various diseases.
特性
IUPAC Name |
2-methoxy-5-nitro-N-(pyridin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-13-3-2-11(16(17)18)8-12(13)15-9-10-4-6-14-7-5-10/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLOCCQCXRENLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-nitro-N-(pyridin-4-ylmethyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)](/img/structure/B4884773.png)
![N,N-diethyl-4-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4884779.png)
![methyl 4-[2-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4884786.png)
![N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide](/img/structure/B4884800.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide](/img/structure/B4884807.png)
![dimethyl 5-{[(3-amino-4-chlorophenyl)sulfonyl]amino}isophthalate](/img/structure/B4884809.png)
![1-{3-[(3-{[2-(2-methoxyethyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B4884817.png)
![4-[4-(2-chloro-4,6-dimethylphenoxy)butyl]morpholine oxalate](/img/structure/B4884832.png)


![2-(4-biphenylyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4884869.png)
![4-chloro-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4884875.png)